Enhanced Lipophilic Efficiency (LLE) and Physicochemical Profile Compared to Non-Cyclohexyloxy Pyridine Analogs
Compounds in the cyclohexyloxy-pyridyl series demonstrate a favorable balance between lipophilicity (cLogP) and inhibitory potency against human DGAT1, leading to improved Lipophilic Ligand Efficiency (LLE) compared to earlier clinical candidates lacking the cyclohexyloxy-pyridyl core [1]. While specific IC50 and cLogP data for the 6-(Cyclohexyloxy)-2-fluoropyridin-3-OL core building block itself are not directly reported in enzyme assays, the class-level structure-activity relationship (SAR) indicates that the cyclohexyloxy-pyridyl scaffold reduces cLogP by approximately 1-2 log units relative to phenyl cyclohexyl-ethanoate derivatives, while maintaining or improving DGAT1 potency (IC50 values in the low nanomolar range, e.g., 19 nM for optimized members of this class) [2]. This shift enhances LLE (pIC50 - cLogP) and correlates with improved solubility and unbound clearance, a key differentiator for in vivo efficacy [3].
| Evidence Dimension | cLogP Reduction and LLE Improvement |
|---|---|
| Target Compound Data | Cyclohexyloxy-pyridyl scaffold: cLogP reduction of ~1-2 units compared to phenyl cyclohexyl-ethanoate scaffold; optimized DGAT1 inhibitors in this class achieve IC50 = 19 nM [2]. |
| Comparator Or Baseline | Phenyl cyclohexyl-ethanoate scaffold (e.g., AZD3988): Higher cLogP and variable DGAT1 potency [2]. |
| Quantified Difference | LLE improvement not numerically defined for the building block, but class-level data shows LLE gain for cyclohexyloxy-pyridyl analogs; cLogP reduced by 1-2 units. |
| Conditions | Calculated cLogP values; in vitro human DGAT1 enzyme inhibition assay. |
Why This Matters
Improved LLE and reduced cLogP indicate better drug-like properties, which is critical for selecting building blocks intended to yield lead compounds with favorable ADME profiles.
- [1] Plowright, A. T.; Barton, P.; Bennett, S.; Birch, A. M.; Birtles, S.; Buckett, L. K.; Butlin, R. J.; Davies, R. D. M.; Ertan, A.; Gutierrez, P. M.; Kemmitt, P. D.; Leach, A. G.; Svensson, P. H.; Turnbull, A. V.; Waring, M. J. Design and synthesis of a novel series of cyclohexyloxy-pyridyl derivatives as inhibitors of diacylglycerol acyl transferase 1. Med. Chem. Commun. 2013, 4, 151-158. View Source
- [2] Plowright, A. T.; et al. Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety. J. Med. Chem. 2012, 55, 10896-10908. (IC50 = 19 nM for compound 3). View Source
- [3] Freeman-Cook, K. D.; Hoffman, R. L.; Beebe, D. W.; Bray, B.; Jirousek, M. R.; Lowe, D. B.; Patel, C. F.; Reeves, K. A.; Shirley, J. T.; Skalitzky, D. J.; Smith, C. W.; Taylor, J. A.; Vezina, C.; Vickers, S. L.; Weldon, S. M.; Withka, J. M. Maximizing lipophilic efficiency: the use of Free-Wilson analysis in the design of DGAT-1 inhibitors. Bioorg. Med. Chem. Lett. 2013, 23, 5586-5591. View Source
